molecular formula C7H11F2NO B3222765 3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane CAS No. 1214875-06-5

3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane

Cat. No.: B3222765
CAS No.: 1214875-06-5
M. Wt: 163.16
InChI Key: WUOZAQLQEXWABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane is a spirocyclic compound characterized by the presence of a spiro junction between a pyrrolidine and an oxolane ring. This compound is notable for its unique structural features, including the incorporation of two fluorine atoms, which can significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common approach is the reaction of a suitable pyrrolidine derivative with an oxolane precursor under conditions that promote spirocyclization. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, is also common to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The spirocyclic structure also contributes to its stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane is unique due to the presence of fluorine atoms and the spirocyclic structure, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO/c8-7(9)3-6(11-5-7)1-2-10-4-6/h10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOZAQLQEXWABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(CO2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane
Reactant of Route 4
3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane
Reactant of Route 5
3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane
Reactant of Route 6
3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane

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